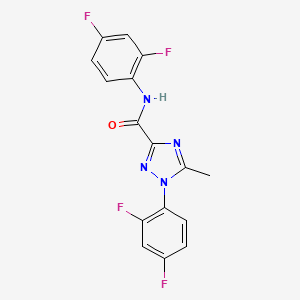
N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C16H10F4N4O and its molecular weight is 350.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis : The compound and its derivatives play a role in various chemical reactions. For instance, Shainyan and Meshcheryakov (2015) studied the reactions of some 1,2,3-triazoles, which are structurally related to N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, highlighting its potential utility in the synthesis of new chemical compounds (B. Shainyan & V. I. Meshcheryakov, 2015).
Biological Evaluation and Antimicrobial Properties : J. H. Chauhan and H. Ram (2019) conducted a study on the biological evaluation of new triazolopyrimidine derivatives containing isopropyl groups, which are related to the compound . This study emphasizes the antimicrobial potential of these compounds (J. H. Chauhan & H. Ram, 2019).
In Vitro Studies as DNA Methylation Inhibitors : Research by Dilanyan et al. (2020) on bis-1,2,4-triazoles, which are structurally similar to the compound, revealed their potential as DNA methylation inhibitors in tumor DNA, indicating a possible application in cancer research (S. V. Dilanyan et al., 2020).
Use in Electroluminescent Devices : The study by Fernández-Hernández et al. (2013) on Ir(III) emitters based on 1,4-disubstituted-1H-1,2,3-triazoles highlights the potential use of such compounds in the development of electroluminescent devices, which could have implications for lighting and display technologies (J. Fernández-Hernández et al., 2013).
Corrosion Inhibition : The compound's derivatives have been studied for their efficiency in corrosion inhibition, which is crucial in materials science and engineering. Lagrenée et al. (2002) and Bentiss et al. (2007) both conducted studies on triazole derivatives for corrosion protection, underscoring their significance in this field (M. Lagrenée et al., 2002), (F. Bentiss et al., 2007).
Propiedades
IUPAC Name |
N,1-bis(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N4O/c1-8-21-15(16(25)22-13-4-2-9(17)6-11(13)19)23-24(8)14-5-3-10(18)7-12(14)20/h2-7H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBWGFRSLJMIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
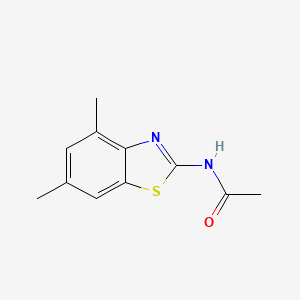
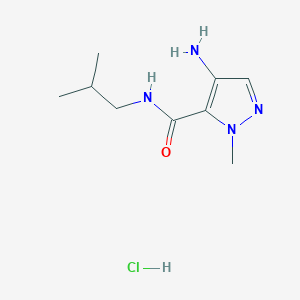

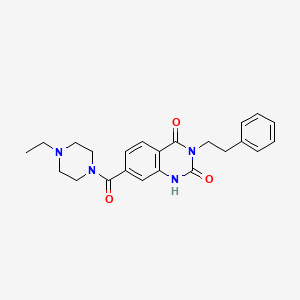

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B3001909.png)
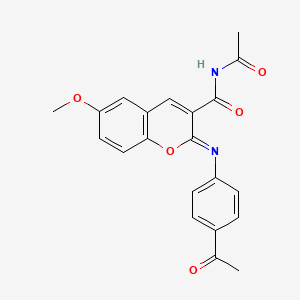
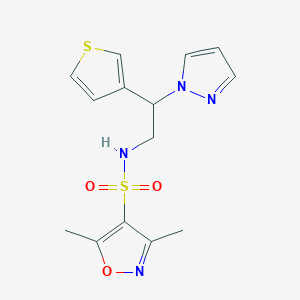
![2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B3001914.png)
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)
![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)
![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)
![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)
